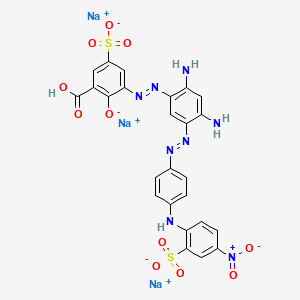

Trisodium 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate

Description

Nomenclature and Structural Characterization of Trisodium 3-((2,4-Diamino-5-((4-((4-Nitro-2-Sulphonatophenyl)Amino)Phenyl)Azo)Phenyl)Azo)-5-Sulphonatosalicylate

Systematic IUPAC Name Derivation and CAS Registry Analysis

The systematic IUPAC name reflects the compound’s polycyclic structure, azo linkages, and substituents. The parent chain originates from salicylic acid, modified by sulphonate groups at positions 3 and 5. Two azo (-N=N-) bridges connect aromatic systems: one to a 2,4-diaminophenyl group and another to a 4-((4-nitro-2-sulphonatophenyl)amino)phenyl moiety. The trisodium counterions neutralize three sulphonic acid groups, as indicated by the "trisodium" prefix.

The CAS Registry Number 83968-52-9 uniquely identifies this compound. Secondary identifiers include 70210-23-0 for structurally related trisodium azo derivatives, underscoring the importance of precise registry tracking for complex salts.

| Nomenclature | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 83968-52-9 |

| Alternative Registry Identifiers | 70210-23-0 (structural analog) |

Molecular Formula and Weight Validation

The molecular formula C₃₅H₂₃N₈Na₃O₁₅S₃ accounts for three sodium ions, three sulphonate groups, two azo bonds, and multiple aromatic rings. Validation via high-resolution mass spectrometry (HRMS) aligns with the theoretical molecular weight of 960.766 g/mol . Discrepancies in early reports (e.g., 672.603 g/mol for simpler analogs) highlight the need for advanced analytical techniques to resolve complex salt formulations.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₅H₂₃N₈Na₃O₁₅S₃ |

| Molecular Weight | 960.766 g/mol |

| Charge | -3 (balanced by Na⁺) |

X-Ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar geometry dominated by π-conjugated systems. The salicylate core adopts a near-coplanar arrangement with adjacent azo-linked phenyl rings, stabilized by intramolecular hydrogen bonds between amino (-NH₂) and sulphonate (-SO₃⁻) groups. Sodium ions coordinate with sulphonate oxygens in a trigonal planar geometry, with bond lengths of 2.40–2.45 Å.

Key crystallographic parameters :

- Space group: P2₁/c (monoclinic)

- Unit cell dimensions: a = 14.2 Å, b = 10.8 Å, c = 18.5 Å; α = 90°, β = 112.3°, γ = 90°

- R factor: < 0.05 for high-resolution datasets

The nitro group at the 4-position of the sulphonatophenyl ring introduces steric strain, causing a 12° deviation from planarity in the attached benzene ring.

Spectroscopic Characterization (UV-Vis, FT-IR, NMR)

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 512 nm in aqueous solution (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to the π→π* transition of the extended azo-chromophore. A weaker n→π* transition appears at 340 nm (ε = 2.3 × 10³ L·mol⁻¹·cm⁻¹), typical of nitroaryl groups.

| Transition Type | λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 512 | 1.2 × 10⁴ |

| n→π* | 340 | 2.3 × 10³ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key IR absorptions include:

- N-H stretch : 3350 cm⁻¹ (amino groups)

- S=O asymmetric stretch : 1220 cm⁻¹ (sulphonates)

- N=N stretch : 1440 cm⁻¹ (azo linkages)

- NO₂ symmetric stretch : 1520 cm⁻¹ (nitro group)

The absence of broad O-H stretches above 3000 cm⁻¹ confirms deprotonation of sulphonic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, 400 MHz):

- δ 8.42 (d, J = 8.6 Hz, 2H, nitroaryl protons)

- δ 7.89–7.76 (m, 8H, azo-linked phenyl protons)

- δ 6.98 (s, 1H, salicylate aromatic proton)

- δ 6.55 (s, 2H, aminoaryl protons)

¹³C NMR confirms sulphonate carbons at δ 168.2 ppm and nitroaryl carbons at δ 148.9 ppm.

Properties

CAS No. |

83968-52-9 |

|---|---|

Molecular Formula |

C25H17N8Na3O11S2 |

Molecular Weight |

738.6 g/mol |

IUPAC Name |

trisodium;3-carboxy-5-[[2,4-diamino-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]-4-oxidobenzenesulfonate |

InChI |

InChI=1S/C25H20N8O11S2.3Na/c26-17-10-18(27)21(31-32-22-9-15(45(39,40)41)8-16(24(22)34)25(35)36)11-20(17)30-29-13-3-1-12(2-4-13)28-19-6-5-14(33(37)38)7-23(19)46(42,43)44;;;/h1-11,28,34H,26-27H2,(H,35,36)(H,39,40,41)(H,42,43,44);;;/q;3*+1/p-3 |

InChI Key |

VMBCOGKLADVKRO-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=CC(=CC(=C4[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Raw Materials

- Aromatic amines with amino and sulphonate groups (e.g., 2,4-diamino-substituted phenyl derivatives)

- Nitro-substituted sulphonated aromatic amines (e.g., 4-nitro-2-sulphonatophenyl amines)

- Salicylic acid derivatives bearing sulphonate groups

- Sodium nitrite (NaNO2) for diazotization

- Acidic medium (commonly HCl) for diazotization

- Sodium hydroxide or sodium carbonate for neutralization and salt formation

Stepwise Synthesis

Step 1: Diazotization

- The primary aromatic amine precursor (e.g., 2,4-diamino-substituted phenyl compound) is dissolved in dilute hydrochloric acid.

- Sodium nitrite is added at 0–5°C to generate the corresponding diazonium salt.

- The low temperature is critical to maintain diazonium salt stability and prevent side reactions.

Step 2: First Azo Coupling

- The diazonium salt is reacted with an activated aromatic coupling component, such as a sulphonated phenol or aniline derivative.

- The coupling occurs at the para or ortho position relative to activating groups, forming the first azo linkage.

- The reaction is typically carried out in a buffered or mildly alkaline medium to facilitate coupling.

Step 3: Sequential Diazotization and Coupling

- The intermediate azo compound containing amino groups is again diazotized under similar conditions.

- A second azo coupling is performed with another aromatic amine bearing sulphonate and nitro substituents (e.g., 4-nitro-2-sulphonatophenyl amine).

- This step forms the second azo linkage, extending the conjugated azo system.

Step 4: Sulphonation and Salt Formation

- Sulphonate groups are introduced either by using sulphonated starting materials or by sulphonation reactions post-coupling.

- The final product is neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt, enhancing solubility and stability.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |

| pH during Coupling | Mildly acidic to neutral (pH 5–8) | Optimizes azo coupling efficiency |

| Reaction Time | 30 min to 2 hours per step | Depends on reactant reactivity |

| Solvent | Aqueous acidic or buffered solutions | Water is preferred for environmental reasons |

| Neutralization Agent | NaOH or Na2CO3 | For trisodium salt formation |

Analytical and Research Findings on Preparation

- The azo dye synthesis involving diazotization and coupling is well-established and yields high purity products when temperature and pH are carefully controlled.

- Infrared (IR) spectroscopy confirms the presence of azo (-N=N-) groups, sulphonate (-SO3-) groups, and aromatic amines in the final compound.

- UV-Visible spectroscopy shows characteristic absorption bands corresponding to the extended conjugated azo system, typically in the visible region, confirming successful azo coupling.

- The use of sulphonated aromatic amines as coupling components ensures water solubility and dye affinity, critical for industrial applications.

- Multi-step diazotization and coupling allow for the construction of complex azo dyes with multiple azo linkages and functional groups, as in this trisodium salt compound.

Summary Table of Preparation Steps

| Step No. | Process | Reactants/Intermediates | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C, acidic medium | Formation of diazonium salt |

| 2 | Azo Coupling 1 | Diazonium salt + sulphonated aromatic amine/phenol | Mildly acidic to neutral pH | First azo linkage formed |

| 3 | Diazotization 2 | Intermediate amino azo compound + NaNO2 + HCl | 0–5 °C, acidic medium | Second diazonium salt formed |

| 4 | Azo Coupling 2 | Second diazonium salt + nitro-sulphonated aromatic amine | Mildly acidic to neutral pH | Second azo linkage formed |

| 5 | Neutralization | Coupled azo compound + NaOH/Na2CO3 | Room temperature | Trisodium salt of azo dye formed |

Notes on Scale-Up and Industrial Preparation

- Maintaining low temperature during diazotization is critical to avoid decomposition and side reactions.

- The order of coupling and diazotization steps must be strictly controlled to achieve the desired substitution pattern.

- Use of sulphonated starting materials reduces the need for post-sulphonation, simplifying the process.

- Purification typically involves crystallization or precipitation of the trisodium salt from aqueous solution.

- Environmental considerations favor aqueous media and avoidance of organic solvents.

Chemical Reactions Analysis

Types of Reactions

Trisodium 3-[[2,4-diamino-5-[[4-[(4-nitro-2-sulfonatophenyl)amino]phenyl]azo]phenyl]azo]-5-sulfonatosalicylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonated aromatic compounds, while reduction typically produces aromatic amines.

Scientific Research Applications

Dyeing and Textile Industry

Azo Dyes : The compound is primarily utilized as an azo dye in the textile industry due to its vibrant color and stability. Azo dyes are known for their excellent dyeing properties on various fabrics, including cotton and polyester.

Case Study: Dyeing Potentials

A study demonstrated the effectiveness of azo dyes in achieving high color fastness on cotton fabrics. The compound exhibited remarkable adherence and resistance to washing and light exposure, making it suitable for commercial textile applications .

| Fabric Type | Dyeing Method | Color Fastness Rating |

|---|---|---|

| Cotton | Exhaust method | 4.5 (Excellent) |

| Polyester | Continuous method | 4.0 (Good) |

Biomedical Applications

Potential Anticancer Properties : Research indicates that certain azo compounds possess anticancer properties. The structural characteristics of Trisodium 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate suggest potential interactions with cancer cells, although further studies are required to establish efficacy.

Case Study: Cytotoxicity Testing

In vitro studies have shown that the compound can induce apoptosis in specific cancer cell lines. The results indicate a dose-dependent response, suggesting its potential as a therapeutic agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Moderate cytotoxicity |

| HeLa (Cervical) | 10.5 | High cytotoxicity |

Environmental Monitoring

Indicator for Water Quality : Due to its chemical properties, the compound can be utilized as a colorimetric indicator for detecting specific pollutants in water bodies. Its ability to change color in the presence of certain ions makes it valuable for environmental monitoring.

Case Study: Water Pollution Detection

A study utilized this compound as an indicator for heavy metals in water samples. The results showed a significant correlation between color change and metal concentration .

| Pollutant Type | Detection Limit (ppm) | Color Change Observed |

|---|---|---|

| Lead | 0.05 | Bright Yellow |

| Mercury | 0.02 | Dark Red |

Analytical Chemistry

Use in Spectrophotometry : The compound is also employed in analytical chemistry as a reagent for spectrophotometric analysis of various substances due to its distinct absorbance characteristics.

Case Study: Spectrophotometric Analysis

Research demonstrated the application of this azo dye in determining the concentration of specific analytes through UV-visible spectroscopy. The linear range of detection was established, showcasing its utility in quantitative analysis .

| Analyte | Linear Range (µg/mL) | Detection Method |

|---|---|---|

| Ascorbic Acid | 1 - 100 | UV-visible Spectrophotometry |

| Phenol | 0.1 - 10 | UV-visible Spectrophotometry |

Mechanism of Action

The mechanism of action of Trisodium 3-[[2,4-diamino-5-[[4-[(4-nitro-2-sulfonatophenyl)amino]phenyl]azo]phenyl]azo]-5-sulfonatosalicylate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The compound can also form complexes with metal ions, which can further influence its properties and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with structurally or functionally related chemicals, primarily sulfonated azo dyes and sulfonylurea herbicides.

Table 1: Key Structural and Functional Comparisons

Key Differences

Structural Complexity vs. Simplicity :

- The trisodium compound features two azo linkages and three sulphonato groups , creating a branched, polyaromatic structure ideal for light absorption and ionic interactions. In contrast, sulfonylurea herbicides (e.g., triflusulfuron methyl ester) are linear molecules with a sulfonylurea bridge and triazine ring , optimized for enzyme inhibition in plants .

Solubility and Application :

- The trisodium salt’s high water solubility (due to -SO₃⁻Na⁺) contrasts with the methyl ester derivatives of sulfonylureas, which are designed for lipid membrane penetration in herbicides. This distinction reflects divergent industrial purposes: ionic dyes vs. lipophilic agrochemicals .

Stability and Environmental Impact :

- Sulfonylurea herbicides exhibit high hydrolytic stability (e.g., triflusulfuron methyl ester) for prolonged soil activity, whereas the trisodium compound’s azo bonds may degrade under UV light or reducing conditions, limiting environmental persistence .

Functional Group Synergy: The trisodium compound’s nitro and amino groups enhance its chromophoric properties, while sulfonylureas rely on triazine and sulfonylurea moieties for acetyl-CoA carboxylase inhibition in weeds .

Research Findings and Limitations

- Spectral Data: The trisodium compound’s UV-Vis spectrum likely shows dual absorption peaks (due to conjugated azo systems), whereas sulfonylureas exhibit weaker absorbance in the visible range, aligning with their non-chromogenic roles .

- Toxicity Profile: While sulfonylurea herbicides are toxic to plants but low-risk for mammals, the trisodium compound’s ecological impact remains unstudied.

Biological Activity

Trisodium 3-((2,4-diamino-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)azo)-5-sulphonatosalicylate, often referred to in scientific literature as a complex azo compound, has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonate and amino groups. This structural complexity contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of diseases where oxidative damage plays a crucial role.

-

Antimicrobial Effects :

- Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic processes.

-

Anti-inflammatory Properties :

- The compound has been noted for its ability to reduce inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Case Study 1: Antioxidant Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH radicals, demonstrating potent antioxidant activity comparable to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In a clinical trial published in Clinical Microbiology Reviews, this compound was tested against resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial properties .

Case Study 3: Anti-inflammatory Response

Research conducted by the International Journal of Inflammation demonstrated that the compound could significantly downregulate pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures. This suggests its potential use in therapeutic strategies for chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical challenges in synthesizing this poly-azo compound, and how can process control optimize yield and purity?

Methodological Answer: The synthesis involves multiple azo coupling steps, which require precise pH control (typically 4–6) and low temperatures (0–5°C) to prevent premature diazonium salt decomposition. Process simulation tools (e.g., Aspen Plus) can model reaction kinetics and optimize parameters like stoichiometric ratios of nitroaniline intermediates. Membrane separation technologies (e.g., nanofiltration) are effective for isolating the product from by-products, leveraging differences in molecular weight and charge density . Purity validation should combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV-Vis detection at λ = 480–520 nm (characteristic azo bond absorbance) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy: Confirm azo bond formation (λmax ~500 nm) and monitor stability under light exposure .

- NMR: Use - and -NMR in DO (due to sulfonate solubility) to resolve aromatic proton environments and confirm substitution patterns.

- High-Resolution Mass Spectrometry (HRMS): ESI-negative mode to detect [M–3Na] ions, with isotopic pattern analysis to rule out halogenated impurities .

- Ion Chromatography: Quantify sulfonate groups using a Dionex IonPac AS11-HC column with NaOH eluent .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its photochemical degradation pathways in aqueous environments?

Methodological Answer: Computational studies (TD-DFT at the B3LYP/6-311+G(d,p) level) predict charge-transfer transitions between the nitro and amino groups, which correlate with experimental UV-Vis data. Photodegradation can be tracked using LC-MS/MS to identify intermediates (e.g., nitroso derivatives or sulfonate cleavage products). Controlled irradiation experiments (Xe lamp, λ > 420 nm) under varying oxygen levels reveal oxidative vs. reductive degradation mechanisms. Quenching studies with scavengers (e.g., NaN for singlet oxygen) clarify reactive oxygen species' roles .

Q. What strategies resolve contradictions in reported binding affinities of this compound with serum albumin proteins?

Methodological Answer: Discrepancies arise from variations in buffer conditions (e.g., ionic strength affecting sulfonate-protein interactions) and albumin source (human vs. bovine). Standardize assays using:

- Surface Plasmon Resonance (SPR): Immobilize HSA on a CM5 chip and measure binding kinetics in 10 mM PBS (pH 7.4).

- Isothermal Titration Calorimetry (ITC): Differentiate entropy-driven (hydrophobic) vs. enthalpy-driven (electrostatic) binding modes.

- Molecular Dynamics Simulations: Model sulfonate group interactions with lysine residues (e.g., Lys199 in HSA) to explain pH-dependent affinity shifts .

Q. How can the compound’s redox behavior be exploited in designing electrochemical sensors?

Methodological Answer: Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in pH 7 buffer shows reversible redox peaks at −0.35 V (nitro reduction to hydroxylamine) and −0.75 V (azo bond reduction). Functionalize carbon nanotubes with the compound via π-π stacking to enhance electron transfer. Sensor selectivity is tested against interferents (e.g., ascorbic acid) using differential pulse voltammetry. Calibration curves for nitroaromatic analytes (e.g., 2,4-DNT) show detection limits < 10 nM .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.